molecular formula C23H23N5S B12912700 Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)- CAS No. 71079-97-5

Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B12912700
CAS No.: 71079-97-5
M. Wt: 401.5 g/mol
InChI Key: PECUFLIOROEGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is a complex organic compound that features a quinoline, thiazole, and guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Guanidine Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline and thiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-2-(quinolin-4-yl)-3-(thiazol-2-yl)guanidine: Lacks the phenyl group, potentially altering its chemical and biological properties.

    1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which may affect its reactivity and applications.

Uniqueness

1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group can influence the compound’s solubility and stability, while the phenylquinoline and thiazole moieties provide sites for further functionalization and interaction with biological targets.

Properties

CAS No.

71079-97-5

Molecular Formula

C23H23N5S

Molecular Weight

401.5 g/mol

IUPAC Name

2-tert-butyl-1-(2-phenylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C23H23N5S/c1-23(2,3)28-21(27-22-24-13-14-29-22)26-20-15-19(16-9-5-4-6-10-16)25-18-12-8-7-11-17(18)20/h4-15H,1-3H3,(H2,24,25,26,27,28)

InChI Key

PECUFLIOROEGDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.